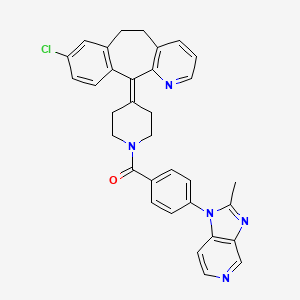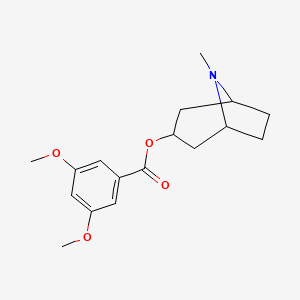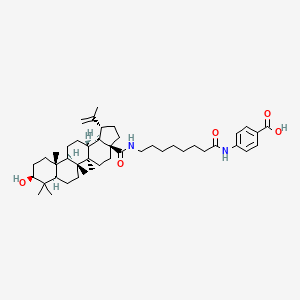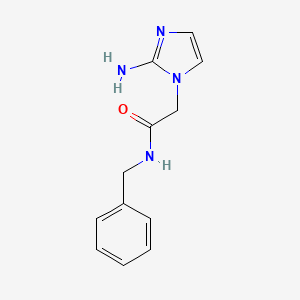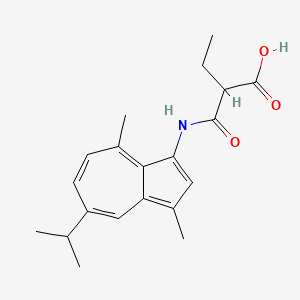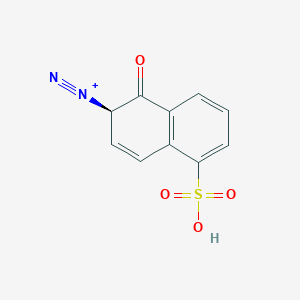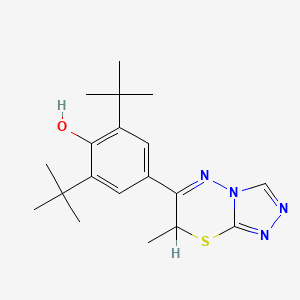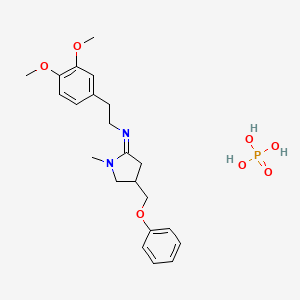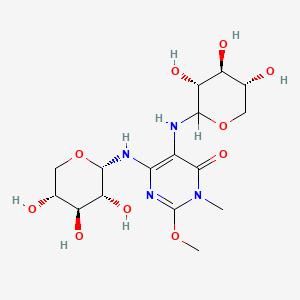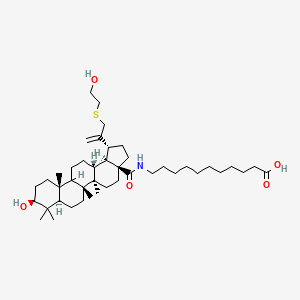![molecular formula C18H25N3O9 B12748635 (E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine CAS No. 95857-68-4](/img/structure/B12748635.png)
(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines the properties of (E)-but-2-enedioic acid and a tetrahydropyranoimidazole derivative, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine typically involves multi-step organic reactions. The process begins with the preparation of (E)-but-2-enedioic acid, followed by the synthesis of the tetrahydropyranoimidazole derivative. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include acids, bases, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated solvents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
(E)-but-2-enedioic acid derivatives: These compounds share the (E)-but-2-enedioic acid moiety but differ in their additional functional groups.
Tetrahydropyranoimidazole derivatives: Compounds with similar tetrahydropyranoimidazole structures but different substituents.
Uniqueness
(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine is unique due to its combination of (E)-but-2-enedioic acid and tetrahydropyranoimidazole moieties, which confer distinct chemical and biological properties
Properties
CAS No. |
95857-68-4 |
|---|---|
Molecular Formula |
C18H25N3O9 |
Molecular Weight |
427.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N-(1,4,6,7-tetrahydropyrano[3,4-d]imidazol-4-ylmethyl)propan-2-amine |
InChI |
InChI=1S/C10H17N3O.2C4H4O4/c1-7(2)11-5-9-10-8(3-4-14-9)12-6-13-10;2*5-3(6)1-2-4(7)8/h6-7,9,11H,3-5H2,1-2H3,(H,12,13);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI Key |
HIEHBSWXQNYLSI-LVEZLNDCSA-N |
Isomeric SMILES |
CC(NCC1OCCC2=C1N=CN2)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)NCC1C2=C(CCO1)NC=N2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


